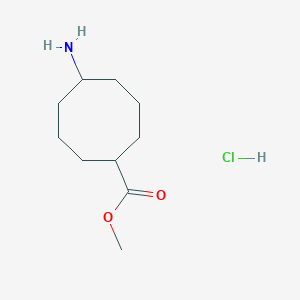

Methyl5-aminocyclooctane-1-carboxylatehydrochloride

Description

Methyl 5-aminocyclooctane-1-carboxylate hydrochloride is a cyclooctane-derived compound featuring an amino group at the 5-position and a methyl ester at the 1-position, with a hydrochloride counterion enhancing its stability and solubility. Cyclooctane rings are known for their conformational flexibility, which can influence binding affinity in pharmacological contexts or reactivity in synthetic applications.

Properties

IUPAC Name |

methyl 5-aminocyclooctane-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c1-13-10(12)8-4-2-6-9(11)7-3-5-8;/h8-9H,2-7,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAPYYTBFUGCOLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCC(CCC1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-aminocyclooctane-1-carboxylate hydrochloride typically involves the reaction of cyclooctanone with methylamine and subsequent esterification. The process can be summarized as follows:

Cyclooctanone Reaction: Cyclooctanone is reacted with methylamine in the presence of a reducing agent to form 5-aminocyclooctanone.

Esterification: The resulting 5-aminocyclooctanone is then esterified with methanol in the presence of an acid catalyst to form Methyl 5-aminocyclooctane-1-carboxylate.

Hydrochloride Formation: Finally, the ester is treated with hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of Methyl 5-aminocyclooctane-1-carboxylate hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Using bulk reactors for the initial reaction of cyclooctanone with methylamine.

Continuous Flow Systems: Employing continuous flow systems for the esterification process to enhance efficiency and yield.

Purification: Utilizing advanced purification techniques such as crystallization and recrystallization to obtain high-purity Methyl 5-aminocyclooctane-1-carboxylate hydrochloride.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-aminocyclooctane-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like ammonia (NH3) and primary amines are employed in substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, secondary amines, and various substituted esters.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

- Intermediate in Synthesis : This compound serves as an important intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its structural features allow for diverse chemical modifications, making it valuable for creating new compounds with desired properties.

- Reactivity : The presence of both amino and carboxyl functional groups enables the compound to participate in various chemical reactions, such as oxidation, reduction, and substitution. For example, it can be oxidized to introduce additional functional groups or reduced to alter its properties.

| Reaction Type | Common Reagents | Major Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate, chromium trioxide | Carboxylic acids, aldehydes |

| Reduction | Sodium borohydride, lithium aluminum hydride | Alcohols |

| Substitution | Alkyl halides, acyl chlorides | Substituted derivatives |

2. Biology

- Enzyme Inhibition Studies : Research indicates that methyl 5-aminocyclooctane-1-carboxylate hydrochloride can inhibit specific enzymes involved in metabolic pathways. This property is particularly relevant in cancer research where inhibiting metabolic processes can starve tumor cells of essential nutrients.

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects through modulation of neurotransmitter systems or reduction of oxidative stress. This opens avenues for research into treatments for neurodegenerative diseases.

Case Studies

Case Study 1: Antitumor Activity

A study investigated the effects of methyl 5-aminocyclooctane-1-carboxylate hydrochloride on cancer cell lines. The compound demonstrated significant inhibition of cell proliferation by targeting metabolic enzymes crucial for tumor growth. The results indicated a potential pathway for developing new cancer therapies.

Case Study 2: Neuroprotective Properties

Research focused on the neuroprotective effects of the compound in models of oxidative stress. Results showed that treatment with methyl 5-aminocyclooctane-1-carboxylate hydrochloride led to reduced neuronal cell death and improved survival rates, suggesting its potential as a therapeutic agent for neurodegenerative conditions.

Industrial Applications

In industrial settings, methyl 5-aminocyclooctane-1-carboxylate hydrochloride is utilized in the production of specialty chemicals and materials. Its unique chemical properties facilitate the development of new materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of Methyl 5-aminocyclooctane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can participate in esterification reactions. These interactions can affect various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Methyl 5-aminocyclooctane-1-carboxylate hydrochloride and related compounds:

Structural and Functional Analysis

Ring System and Conformation

- Cyclooctane vs. This could impact binding to biological targets or catalytic interactions.

- Cyclooctane vs. Smaller Rings (Pyrrolidine/Cyclopentane) : Smaller rings (5-membered) exhibit less strain and higher stability but reduced flexibility. Pyrrolidine derivatives like 1-methyl-5-oxopyrrolidine-3-carboxylic acid may favor planar conformations, whereas cyclooctane allows for "boat" or "chair" conformations .

Functional Group Impact

- Amino vs. Aminomethyl: The aminomethyl group in the bicyclic compound may enhance solubility in polar solvents compared to the primary amine in the cyclooctane derivative .

- Ester vs. Carboxylic Acid : The methyl ester in cyclooctane and cyclopentane derivatives improves membrane permeability relative to the carboxylic acid in the pyrrolidine compound, which is ionized at physiological pH .

Biological Activity

Methyl 5-aminocyclooctane-1-carboxylate hydrochloride is an intriguing compound due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

Methyl 5-aminocyclooctane-1-carboxylate hydrochloride is a cyclic compound that features a unique structure, which contributes to its diverse biological activities. The molecular formula is , with a molecular weight of 206.68 g/mol. Its structure includes both an amino group and a carboxylate moiety, which are critical for its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C9H15ClN2O2 |

| Molecular Weight | 206.68 g/mol |

| IUPAC Name | Methyl 5-aminocyclooctane-1-carboxylate; hydrochloride |

| InChI | InChI=1S/C9H15ClN2O2/c1-11-9(10)8-6-4-2-3-5-7(8)12;/h7,9H,2-6,10H2,1H3;1H |

| Canonical SMILES | CCOC(=O)C1CCCCC1N.Cl |

The biological activity of methyl 5-aminocyclooctane-1-carboxylate hydrochloride can be attributed to its ability to interact with various biological targets:

Enzyme Interaction : The compound may act as an inhibitor or substrate for specific enzymes, influencing metabolic pathways. For example, it has been shown to affect the activity of enzymes involved in neurotransmitter synthesis, which could have implications for neurological disorders.

Receptor Binding : It can bind to certain receptors, potentially altering signal transduction pathways. This property is particularly relevant in pharmacology, where receptor modulation can lead to therapeutic effects.

Case Studies and Experimental Data

Several studies have investigated the biological activity of methyl 5-aminocyclooctane-1-carboxylate hydrochloride:

- Neuropharmacological Effects :

- Antitumor Activity :

- Anti-inflammatory Properties :

Comparative Analysis with Similar Compounds

To better understand the unique properties of methyl 5-aminocyclooctane-1-carboxylate hydrochloride, a comparison with structurally similar compounds is useful:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| Methyl 2-Aminocyclobutane-1-carboxylate | Enzyme inhibition; receptor modulation | Four-membered ring structure |

| Methyl 2-Aminocyclohexane-1-carboxylate | Antidepressant effects | Six-membered ring; different steric properties |

| Methyl 5-Aminocyclooctane-1-carboxylate | Neuroprotective; antitumor; anti-inflammatory | Eight-membered ring; versatile interactions |

Q & A

Basic Research Questions

Q. What are the key functional groups in Methyl 5-aminocyclooctane-1-carboxylate hydrochloride, and how do they influence its reactivity?

- Answer: The compound contains three critical functional groups:

- Amino group (-NH₂): Participates in nucleophilic substitution reactions and hydrogen bonding with biomolecules .

- Carboxylate ester (-COOCH₃): Susceptible to hydrolysis under acidic/basic conditions or enzymatic cleavage, enabling structural modifications .

- Hydrochloride salt (-Cl⁻): Enhances solubility and stability in aqueous environments, critical for in vitro assays .

- Methodological Insight: Reactivity can be experimentally probed via pH-dependent stability tests or derivatization reactions (e.g., acylation of the amino group) .

Q. What methodologies are recommended for synthesizing Methyl 5-aminocyclooctane-1-carboxylate hydrochloride with high purity?

- Answer: Multi-step organic synthesis is typically employed:

Cyclo-octane ring formation via cyclization reactions.

Introduction of the amino group using reductive amination or nitration followed by reduction .

Esterification of the carboxyl group with methanol under acidic conditions.

Final purification via recrystallization or preparative HPLC to achieve >95% purity .

- Optimization Tip: Reaction conditions (e.g., temperature, solvent polarity) should be tailored to minimize side products like over-alkylated amines .

Advanced Research Questions

Q. How does stereochemistry impact the biological activity of Methyl 5-aminocyclooctane-1-carboxylate hydrochloride?

- Answer: The spatial arrangement of functional groups (e.g., axial vs. equatorial amino group) affects binding affinity to biological targets. For example:

- Enantioselectivity: (1S,5S) configurations may exhibit higher receptor affinity compared to (1R,5R) due to complementary stereoelectronic interactions .

- Methodological Insight: Chiral HPLC or enzymatic resolution can isolate enantiomers for comparative bioactivity assays .

Q. What experimental strategies can resolve contradictions in reported biological activity data across studies?

- Answer: Contradictions often arise from variability in assay conditions or impurity profiles. Strategies include:

- Standardization: Use validated protocols (e.g., OECD guidelines) for cytotoxicity or receptor-binding assays .

- Impurity Profiling: Characterize batches via LC-MS/NMR to rule out confounding effects from byproducts .

- Computational Modeling: Molecular docking studies can clarify structure-activity relationships (SAR) and identify critical binding motifs .

Q. How can researchers assess the compound’s potential for off-target interactions in pharmacological studies?

- Answer:

- High-Throughput Screening (HTS): Test against panels of receptors/enzymes (e.g., GPCRs, kinases) to identify off-target binding .

- Proteomics: Use affinity chromatography coupled with mass spectrometry to map protein interaction networks .

- Safety Margin Calculation: Compare IC₅₀ values for therapeutic vs. off-target effects to establish selectivity ratios .

Data-Driven Research Questions

Q. What comparative structural analysis tools are available to differentiate this compound from analogs?

- Answer:

- Similarity Index: Compare functional group alignment (e.g., amino vs. hydroxyl substituents) using Tanimoto coefficients .

- Crystallography: Single-crystal X-ray diffraction resolves conformational differences (e.g., chair vs. boat cyclo-octane rings) .

- Example Table:

| Compound | Similarity Index | Key Structural Difference |

|---|---|---|

| Methyl 4-aminocyclopentene | 0.82 | Smaller ring size (C₅ vs. C₈) |

| Ethyl 5-aminocyclooctane | 0.94 | Ethyl ester vs. methyl ester |

Q. How can researchers optimize reaction yields during derivatization of the amino group?

- Answer:

- Catalyst Screening: Test palladium, copper, or enzyme catalysts for coupling reactions (e.g., Buchwald-Hartwig amination) .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) often improve nucleophilicity of the amino group .

- Yield Data: Pilot studies report 60-85% yields for acylated derivatives under optimized conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.